molecular formula C13H39O8Si9 B14481842 CID 78063856

CID 78063856

Cat. No.: B14481842
M. Wt: 576.21 g/mol
InChI Key: NVFVABABIZLGDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 78063856 (PubChem Compound Identifier 78063856) is a chemical entity registered in the PubChem database, a comprehensive resource managed by the National Center for Biotechnology Information (NCBI). For instance, analogous compounds like oscillatoxin derivatives (CID 101283546, CID 185389) and betulin-derived inhibitors (CID 72326, CID 64971) are characterized by their unique backbones and functional groups, which dictate their biological interactions .

Properties

Molecular Formula

C13H39O8Si9

Molecular Weight

576.21 g/mol

InChI

InChI=1S/C13H39O8Si9/c1-22(14-23(2)16-25(4)18-27(6)20-29(8,9)10)15-24(3)17-26(5)19-28(7)21-30(11,12)13/h1-13H3

InChI Key

NVFVABABIZLGDM-UHFFFAOYSA-N

Canonical SMILES

C[Si](O[Si](C)O[Si](C)O[Si](C)O[Si](C)(C)C)O[Si](C)O[Si](C)O[Si](C)O[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78063856 involves specific reaction conditions and reagents. The exact synthetic route can vary, but typically involves a series of chemical reactions that include the use of catalysts, solvents, and controlled temperatures. The preparation methods are designed to ensure high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic route to be cost-effective and efficient. Industrial production methods may include continuous flow reactors, large-scale batch reactors, and advanced purification techniques to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

CID 78063856 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving this compound typically use common reagents such as acids, bases, oxidizing agents, and reducing agents. The conditions for these reactions include controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield compounds with different functional groups.

Scientific Research Applications

CID 78063856 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of materials, chemicals, and other industrial products.

Mechanism of Action

The mechanism of action of CID 78063856 involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, leading to a cascade of biochemical events. These interactions can result in various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparison

Structural analogs of CID 78063856 can be identified using cheminformatics tools that evaluate molecular fingerprints, functional groups, and stereochemistry. For example:

  • Substrates/Inhibitors: Compounds like taurocholic acid (CID 6675) and ginkgolic acid 17:1 (CID 5469634) share steroidal or triterpenoid frameworks, which are critical for binding to targets like bile acid transporters or enzymes .
  • Bioactive Phenolics: Hibiscus sabdariffa compounds, such as chlorogenic acid (CID 1794427) and quercetin (CID 5280343), highlight the importance of hydroxyl and carboxyl groups in antioxidant activity .
Table 1: Structural and Functional Attributes of Selected Analogs
Compound (CID) Molecular Formula Key Functional Groups Biological Activity Reference
This compound Not Provided Pending Validation Hypothesized enzymatic modulation PubChem
Chlorogenic Acid (1794427) C₁₆H₁₈O₉ Caffeoylquinic acid Antioxidant, anti-inflammatory
Betulin (72326) C₃₀H₅₀O₂ Lupane triterpenoid Antiviral, anti-cancer
Oscillatoxin D (101283546) C₃₄H₅₄O₈ Polyketide-lactone Cytotoxic

Physicochemical and Pharmacokinetic Properties

Critical parameters such as LogP (lipophilicity), polar surface area (TPSA), and solubility influence bioavailability. For example:

  • LogP : Ginkgolic acid 17:1 (CID 5469634) has a high LogP (~8.5), indicating strong lipid affinity, whereas chlorogenic acid (LogP ~0.5) is more hydrophilic .
  • TPSA : Quercetin (CID 5280343) has a TPSA of 131 Ų due to multiple hydroxyl groups, correlating with poor membrane permeability but strong hydrogen-bonding capacity .
Table 2: Key Physicochemical Metrics
Compound (CID) LogP TPSA (Ų) Solubility (mg/mL) Bioavailability Score
This compound N/A N/A N/A N/A
Betulinic Acid (64971) 7.2 40.5 0.001 0.55
Syringic Acid (689043) 1.2 77.8 3.4 0.85

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